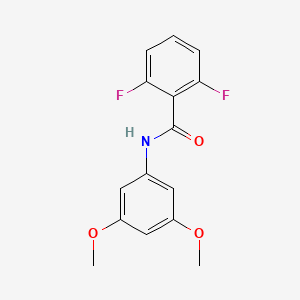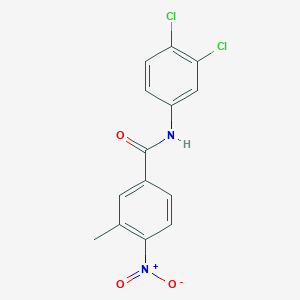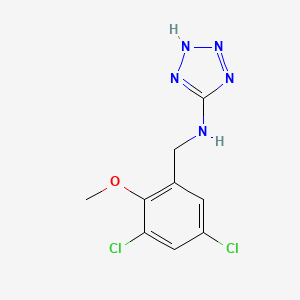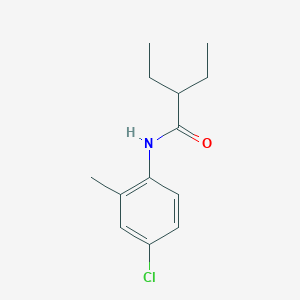
N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide often involves the acylation reaction between appropriate aminophenols and benzoyl chlorides. For example, N-3-hydroxyphenyl-4-methoxybenzamide was synthesized through the acylation of 3-aminophenol and 4-methoxybenzoyl chloride, showcasing a method that could be adapted for N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide (Karabulut et al., 2014).
Molecular Structure Analysis
Molecular structure and aggregation behavior can be significantly influenced by substituents like fluorine atoms. For instance, in related difluorobenzamide compounds, fluorine atoms contribute to short C–H⋯F interactions, affecting molecular aggregation and crystal structure (Mocilac et al., 2016). These interactions are vital for understanding the molecular structure of N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide.
Chemical Reactions and Properties
The chemical reactions and properties of fluorinated benzamides, such as N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide, involve interactions that can be influenced by the fluorine atoms and the amide group. These interactions include hydrogen bonding and dipole-dipole interactions which can affect their reactivity and stability. Although specific reactions for N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide are not detailed, studies on similar compounds provide insights into potential reactivity patterns and chemical behaviors.
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystal structure can be determined through experimental methods. The synthesis and structural analysis of related compounds, like 2,6-difluorobenzamide, offer a guide to understanding the physical properties of N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide. For instance, 2,6-difluorobenzamide was synthesized with an 80.5% yield, and its melting point and product structure were characterized, providing a benchmark for comparing with N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide (Li Xiu-lian, 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide, can be inferred from studies on similar compounds. These properties are influenced by the electronic effects of the substituents and the structural configuration of the molecule. While specific studies on N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide are not available, the chemical behavior of related fluorobenzamides can provide valuable insights into its potential chemical properties.
References
- (Karabulut et al., 2014)
- (Mocilac et al., 2016)
- (Li Xiu-lian, 2009)
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO3/c1-20-10-6-9(7-11(8-10)21-2)18-15(19)14-12(16)4-3-5-13(14)17/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHKEHDMXOVKII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=C(C=CC=C2F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5879639.png)
![4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879647.png)




![N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5879691.png)
![5-(4-pyridinyl)-3-[2-(4-pyridinyl)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5879693.png)
![3-amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5879695.png)



methanone](/img/structure/B5879711.png)
